5-(Hydrazinylmethyl)-2-methylpyridine - 1016705-16-0

5-(Hydrazinylmethyl)-2-methylpyridine

Catalog Number: EVT-358123
CAS Number: 1016705-16-0
Molecular Formula: C7H11N3
Molecular Weight: 137.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Hydroxy-2-methylpyridine (5H2MP)

Compound Description: 5H2MP is identified as an active compound in cigarette smoke condensate (CSC) that exacerbates collagen-induced arthritis (CIA) in mice []. Research suggests both 5H2MP and its isomer, 2-hydroxy-3-methylpyridine, worsen CIA, while 3-hydroxy-2-methylpyridine does not []. Notably, 5H2MP does not display mutagenicity or aryl hydrocarbon receptor-dependent activity [].

2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)

Compound Description: IQ is a potent mutagen formed during the heating of a mixture containing 2-methylpyridine, creatinine, and aldehydes []. This finding provides experimental support for the hypothesis that IQ mutagens arise from heating a system comprising a pyridine or pyrazine derivative, an aldehyde, and creatinine or creatine [].

2-Methylpyridine-Borane (2-Picoline-Borane)

Compound Description: This compound, also known as PEMB, serves as a reducing agent in selective reductions and reductive amination reactions []. It exists as a colorless to yellow liquid, soluble in alcohol, ether, and most organic solvents, but nearly insoluble in water []. Due to thermal decomposition risks, distillation is not recommended, and it is typically used as received [].

5-Bromo-2-methylpyridine

Compound Description: This specific compound is synthesized using a novel method starting from 6-methyl-3-picolinic acid []. The process involves the formation of 6-methyl-3-picolinic acid ethyl ester, followed by ammonolysis, Hofmann degradation, and finally bromination to yield 5-bromo-2-methylpyridine []. The reported advantages of this method are mild reaction conditions, high yield, readily available starting materials, low cost, and the absence of 3-substituted byproducts, eliminating the need for post-separation and making it promising for industrial production [].

3-Bromo-2-methylpyridine and 5-Bromo-2-methylpyridine

Compound Description: These two isomers were successfully separated and prepared using liquid chromatography with a sil-column and a mobile phase composed of ether petroleum, ether, and ammonia liquor in a 95:5:0.04 volume ratio []. Their purity was confirmed through HPLC analysis []. Utilizing their UV spectra, the UV coefficients for both isomers were determined [].

cis-Amminedichloro(2-methylpyridine)platinum(II) (AMD473)

Compound Description: AMD473 is a novel sterically hindered platinum complex intended to overcome platinum drug resistance and was slated for clinical trials [, ]. It exhibits in vitro activity against various ovarian carcinoma cell lines, including cisplatin-resistant ones []. AMD473 hydrolyzes slower than cisplatin and has a lower affinity for sulfur ligands []. While it shares DNA sequence specificity with cisplatin in treated tumor cells, it forms unique adducts with naked plasmid DNA []. Compared to cisplatin, AMD473 forms DNA interstrand cross-links at a much slower rate []. The addition of methyl groups on the pyridine ligand, as seen in AMD473 and AMD508 (2,6-dimethylpyridine), results in slower cross-link formation compared to AMD494 (unsubstituted pyridine) [].

2-Fluoro-4-iodo-5-methylpyridine

Compound Description: This compound underwent a comprehensive theoretical study using Density-functional theory to analyze its geometrical optimization, spectroscopic properties, and electronic structure []. Intramolecular hydrogen bonding was investigated using Natural Bond Orbital analysis []. Additionally, the study calculated Highest Occupied Molecular Orbital & Lowest Unoccupied Molecular Orbital energies, Mulliken charges, and Non-Linear Optic properties in various liquids to assess solvent influence []. The theoretical UV-visible spectrum was determined using Time-dependent density-functional theory in different solvents []. A Molecular Electrostatic Potential study identified reactive sites for protein interactions []. Further analyses included Electron localization function, Localized orbital locator, and Reduced density gradient analysis []. To assess its biological relevance, drug-likeness parameters were computed, and molecular docking studies were performed, indicating potential drug-like behavior [].

5-Ethyl-2-methylpyridine

Compound Description: This compound is a product of a unique ring transformation reaction where pyrimidine reacts with aqueous methylamine or ammonia at 190°C []. Further studies using isotope labeling with [1,3-15N]pyrimidine, [4,6-14C]pyrimidine, and [5-14C]pyrimidine revealed that this reaction proceeds through a mechanism involving pyrimidine ring fragmentation []. The pyrimidine ring breaks down into two molecules of HCN and one molecule of N-methylacetaldimine, which then undergoes an aldol-type condensation to form 5-ethyl-2-methylpyridine [].

6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine

Compound Description: This compound is synthesized through a Suzuki coupling reaction []. The reaction involves 5-fluoro-6-methylpyridin-2-ylboronic acid and 4-chloro-2-iodo-1-(trifluoromethyl)benzene in the presence of a palladium catalyst (dikis) and a base (K2CO3) []. The structure of this newly synthesized compound was confirmed by IR, 1H-NMR, 13C-NMR, LC-MS, and CHN analysis [].

4,5-Dichloromethyl-3-hydroxy-2-methylpyridine

Compound Description: A composite catalyst was used to synthesize this compound, with a focus on optimizing reaction conditions []. The optimized process involved an amide composite catalyst and specific molar ratios of the reactants, vitamin B6 and SOCl2 []. The reaction temperature and time were also carefully controlled to achieve a high yield of the desired product []. Under these conditions, a 99% yield of 4,5-dichloromethyl-3-hydroxy-2-methylpyridine was achieved [].

N'-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides Derivatives

Compound Description: This series of pyridine derivatives was synthesized and evaluated for their antibacterial and antifungal activities []. The synthesis involved condensing substituted aromatic aldehydes with N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides []. The structures of these compounds were elucidated using spectral studies []. Interestingly, some derivatives exhibited a broad spectrum of antimicrobial activity at low concentrations, with MICs (Minimum inhibitory concentrations) ranging from 8-16µg mL-1 [].

Imidazole Derivatives Containing 6-Methylpyridine Moiety

Compound Description: A series of 2-cyclopropyl-5-(5-(6-methylpyridin-2-yl)-2-substituted-1H-imidazol-4-yl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazoles, including compounds 15a–t and 16a–f, were synthesized and evaluated for their antibacterial activities []. Notably, compound 16d exhibited potent antibacterial activity without showing cytotoxicity in HepG2 cells or hemolysis, unlike the positive control Gatifloxacin [].

Methyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2-methylpyridine-3-carboxylate

Compound Description: The crystal structure of this compound, C15H12FN3O2, was analyzed, revealing that the benzene and pyridine rings are oriented at a dihedral angle of 54.91 (2)° []. The crystal structure also showed the presence of intermolecular N—H⋯N hydrogen bonds [].

5-Acetyl-4-(4-methoxyphenyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile and 5-Acetyl-2-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile

Compound Description: Two related compounds, one crystallizing in the monoclinic space group P21/c (compound I) and the other in the monoclinic space group P-1 (compound II), with two independent molecules in its asymmetric unit, were investigated for their crystal structures []. The study revealed that the pyridine rings in both compounds are nearly planar []. In compound II, the substituents on the pyridine ring exhibited different inclinations []. Weak π-π interactions were observed in the c-direction of compound I's crystal structure []. Compound II's crystal structure showed C—H···O hydrogen bonds forming infinite C(9) chains along the b-axis and C—H···π interactions contributing to molecular packing stability [].

Ethyl 4-Hydroxymethyl-2-methylpyridine-5-carboxylate

Compound Description: This compound was isolated as a byproduct during the aldolization reaction of furo[3,4-c]pyridin-3(1H)-one with thiophene-2-carboxaldehyde []. The substituents on its pyridine ring are nearly coplanar, with an 8.1(2)° rotation of the hydroxymethyl group from the plane []. Crystal structure analysis revealed the formation of chains through O—H⋯N hydrogen bonding between the pyridine N atom and a neighboring hydroxymethyl OH group [].

5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305)

Compound Description: AZD5305 is a potent and selective PARP1 inhibitor and PARP1-DNA trapper, designed through a structure- and property-based approach []. It exhibits excellent in vivo efficacy in a BRCA mutant HBCx-17 PDX model and demonstrates high selectivity for PARP1 over other PARP family members []. AZD5305 also possesses favorable secondary pharmacology, physicochemical properties, and pharmacokinetics in preclinical species, with reduced effects on human bone marrow progenitor cells in vitro [].

4-[(2-Carbamoylphenyl)amino]-6-[(5-fluoropyridin-2-yl)amino]-N-methylpyridine-3-carboxamide (Compound 4)

Compound Description: This compound, a nicotinamide derivative, was discovered as a potent inhibitor of the TYK2 pseudokinase domain through a SPA-based high-throughput screen []. Despite its initial lack of selectivity, compound 4 effectively inhibits IL-23 and IFNα signaling in cellular assays []. Subsequent optimization led to the development of potent and selective molecules like compounds 47 and 48, ultimately contributing to the identification of a clinical TYK2 JH2 inhibitor [].

Tetrakis(2-amino-3-methylpyridine)copper(II) Sulfate Tetrahydrate

Compound Description: This copper(II) complex was synthesized in methanol using a 1:6 metal-to-ligand ratio with 2-amino-3-methylpyridine []. Analysis by Atomic Absorption Spectrometer (AAS) and TG/DTA confirmed the presence of four water molecules per complex molecule []. Conductivity measurements indicated a 1:1 electrolyte nature, suggesting the complex formula [Cu(2-amino-3-metilpyridine)4]SO4·4H2O []. The complex exhibited paramagnetic behavior (µeff of 1.85 BM), and UV-Vis spectra showed a band peak at 730 nm, indicating an electronic transition Eg→T2g []. IR spectral data confirmed the coordination of N-pyridine and 2-amino-3-metilpyridine functional groups to the Cu(II) ion []. A square planar geometry was proposed for the complex [].

(2,3,7,8,12,13,17,18-Octaethylporphyrinato)iron(III) Complex with Two 4-Methylpyridine N-Oxides

Compound Description: This six-coordinated iron(III) porphyrin complex, [Fe(OEP)(4-MePyNO)2]BF4, was synthesized and structurally characterized using X-ray diffraction []. The complex features two 4-methylpyridine N-oxides (4-MePyNO) as axial ligands coordinated to the central iron(III) ion []. The presence of bulky ethyl groups at the β-pyrrole positions of the porphyrin ring and the steric hindrance imposed by the axial ligands contribute to the distorted octahedral geometry around the iron center [].

Properties

CAS Number

1016705-16-0

Product Name

5-(Hydrazinylmethyl)-2-methylpyridine

IUPAC Name

(6-methylpyridin-3-yl)methylhydrazine

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C7H11N3/c1-6-2-3-7(4-9-6)5-10-8/h2-4,10H,5,8H2,1H3

InChI Key

HKENUDRBRCXGFD-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)CNN

Canonical SMILES

CC1=NC=C(C=C1)CNN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.